molecular formula C13H14F3N5O B6951785 N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6951785
M. Wt: 313.28 g/mol
InChI Key: TWNKUCNIJUZIDQ-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a tetrazolo[1,5-a]pyridine moiety and a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O/c14-13(15,16)9-1-3-10(4-2-9)17-12(22)8-5-6-21-11(7-8)18-19-20-21/h5-7,9-10H,1-4H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNKUCNIJUZIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)C2=CC3=NN=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate:

    Tetrazole Formation: The next step involves the formation of the tetrazole ring by reacting the cyclohexyl intermediate with sodium azide and a suitable nitrile under acidic conditions.

    Pyridine Ring Construction: The tetrazole intermediate is then coupled with a pyridine derivative through a cyclization reaction, forming the tetrazolo[1,5-a]pyridine structure.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the tetrazolo[1,5-a]pyridine intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amine derivatives with reduced carboxamide groups.

    Substitution: Substituted compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethyl)phenyl]tetrazolo[1,5-a]pyridine-7-carboxamide
  • N-[4-(trifluoromethyl)benzyl]tetrazolo[1,5-a]pyridine-7-carboxamide
  • N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

N-[4-(trifluoromethyl)cyclohexyl]tetrazolo[1,5-a]pyridine-7-carboxamide stands out due to the presence of the trifluoromethyl group attached to a cyclohexyl ring, which imparts unique steric and electronic properties. This makes it distinct from similar compounds with different substituents or ring structures, potentially leading to different reactivity and biological activity profiles.

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